2-(Diethylamino)-2-phenylacetic acid hydrobromide
Overview
Description
Synthesis Analysis
This involves describing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, like UV/Vis, IR, and NMR spectra, could also be included .Scientific Research Applications
Nanoparticle Systems for Drug Delivery
Researchers have developed nanoparticles using polymers that include 2-(Diethylamino)ethyl methacrylate, a compound related to 2-(Diethylamino)-2-phenylacetic acid hydrobromide, to enhance drug and gene delivery systems. These nanoparticles are designed to respond to pH changes, facilitating targeted release within the cellular environment, particularly through endosomal escape, which is crucial for the efficient delivery of therapeutic agents (Wong et al., 2015).
Photolysis and Ring Enlargement Studies
In chemical research, this compound derivatives have been used to study ring enlargement processes. For instance, photolysis of phenyl azide in the presence of diethylamine leads to ring enlargement, showcasing the compound's utility in synthetic organic chemistry and the potential for creating novel organic compounds (Doering & Odum, 1966).
Biodegradable Chelating Agents
The search for environmentally friendly chelating agents has led to the examination of compounds related to this compound. These studies aim to replace non-biodegradable substances in various applications, from agriculture to industrial processes, with more sustainable alternatives (Pinto et al., 2014).
Polymer Science and Material Engineering
In the field of polymer science, derivatives of this compound have been utilized to synthesize novel polymers with specific properties, such as temperature and pH sensitivity. These polymers are explored for their potential in drug delivery systems, highlighting the compound's versatility in creating materials that can respond to environmental stimuli (Guo et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(diethylamino)-2-phenylacetic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.BrH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGWXCZAXEOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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